molecular formula C17H19N5 B2385169 3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380167-79-1

3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2385169
CAS No.: 2380167-79-1
M. Wt: 293.374
InChI Key: LWZYFQGPQYQURP-UHFFFAOYSA-N
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Description

3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MMMP, and its chemical formula is C20H20N4. MMMP has been synthesized using various methods, and it has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of MMMP involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
MMMP has been reported to have several biochemical and physiological effects, including an increase in the concentration of acetylcholine in the brain, improved cognitive function and memory, and a decrease in the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using MMMP in lab experiments include its ability to inhibit the activity of acetylcholinesterase, its potential applications in medicinal chemistry, pharmacology, and neuroscience research, and its relatively simple synthesis method. The limitations of using MMMP in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving MMMP, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Development of new synthesis methods for MMMP that are more efficient and cost-effective.
4. Investigation of its potential applications in other scientific research fields, such as biochemistry and molecular biology.
In conclusion, MMMP is a chemical compound that has shown significant potential in various scientific research fields. Its ability to inhibit the activity of acetylcholinesterase and increase the concentration of acetylcholine in the brain has led to its potential applications in medicinal chemistry, pharmacology, and neuroscience research. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other scientific research fields.

Synthesis Methods

MMMP can be synthesized using different methods, including the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine, followed by the reaction of the resulting intermediate with 1-chloro-3-(cyanomethyl)azetidine. Another method involves the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine, followed by the reaction of the intermediate with chloroacetonitrile. Both methods have been reported to yield MMMP in good yields.

Scientific Research Applications

MMMP has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. MMMP has been reported to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.

Properties

IUPAC Name

3-[3-[methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-5-3-4-6-14(13)10-21(2)15-11-22(12-15)17-16(9-18)19-7-8-20-17/h3-8,15H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYFQGPQYQURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C2CN(C2)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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